

Technical Guide: 4-Aminopentan-2-one (CAS 19010-87-8)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Aminopentan-2-one

Cat. No.: B096834

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Aminopentan-2-one** (CAS: 19010-87-8), a bifunctional organic compound featuring both an amine and a ketone group. This document consolidates available physicochemical data, outlines general synthetic approaches, and discusses the potential, though currently underexplored, biological significance of this and related compounds.

Chemical and Physical Properties

4-Aminopentan-2-one is a γ -amino ketone.^[1] Its structure consists of a five-carbon chain with an amino group on the fourth carbon and a ketone on the second carbon.^[2] Depending on ambient temperature, it can be a colorless to pale yellow liquid or solid.^[2]

Table 1: Physicochemical Properties of **4-Aminopentan-2-one**

Property	Value	Reference
CAS Number	19010-87-8	[3] [4]
Molecular Formula	C5H11NO	[3] [4]
Molecular Weight	101.15 g/mol	[3]
IUPAC Name	4-aminopentan-2-one	[3]
Synonyms	4-amino-2-pentanone, 4-aminopentan-2-one	[4]
SMILES	CC(CC(=O)C)N	[3]
InChI	InChI=1S/C5H11NO/c1-4(6)3-5(2)7/h4H,3,6H2,1-2H3	[3]
InChIKey	PKFKYVFWCVEVCQ-UHFFFAOYSA-N	[3]
Boiling Point	160.5°C at 760 mmHg	[5]
Topological Polar Surface Area	43.1 Å ²	[3]
Hydrogen Bond Donor Count	1	[3]
Hydrogen Bond Acceptor Count	2	[3]
Rotatable Bond Count	2	[3]
Exact Mass	101.084063974 Da	[3]
Monoisotopic Mass	101.084063974 Da	[3]

Note: Some physical properties such as melting point, density, and solubility are not readily available in the searched literature.

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for **4-Aminopentan-2-one** are not available in the public domain based on the conducted searches.

Characterization of this compound would require experimental analysis.

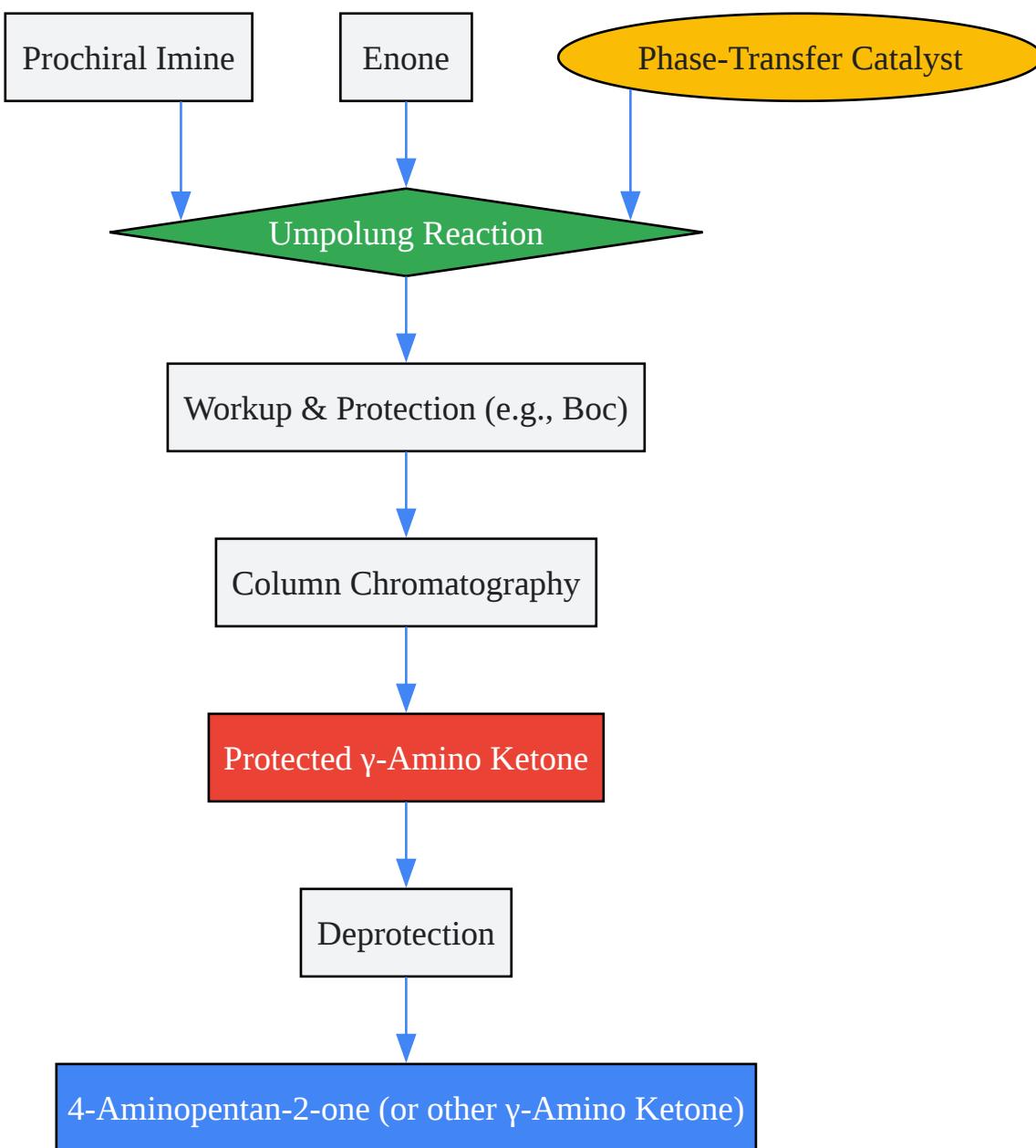
Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **4-Aminopentan-2-one** was not found in the searched literature, general methods for the synthesis of γ -amino ketones are well-established. One common approach is the umpolung reaction of imines and enones.

General Protocol for the Synthesis of γ -Amino Ketones (Example)

A plausible synthetic route to γ -amino ketones involves the catalytic asymmetric umpolung reaction of imines with enones.^[6] This method allows for the formation of the crucial C-C bond with high diastereoselectivity and enantioselectivity.^[6]

Materials:

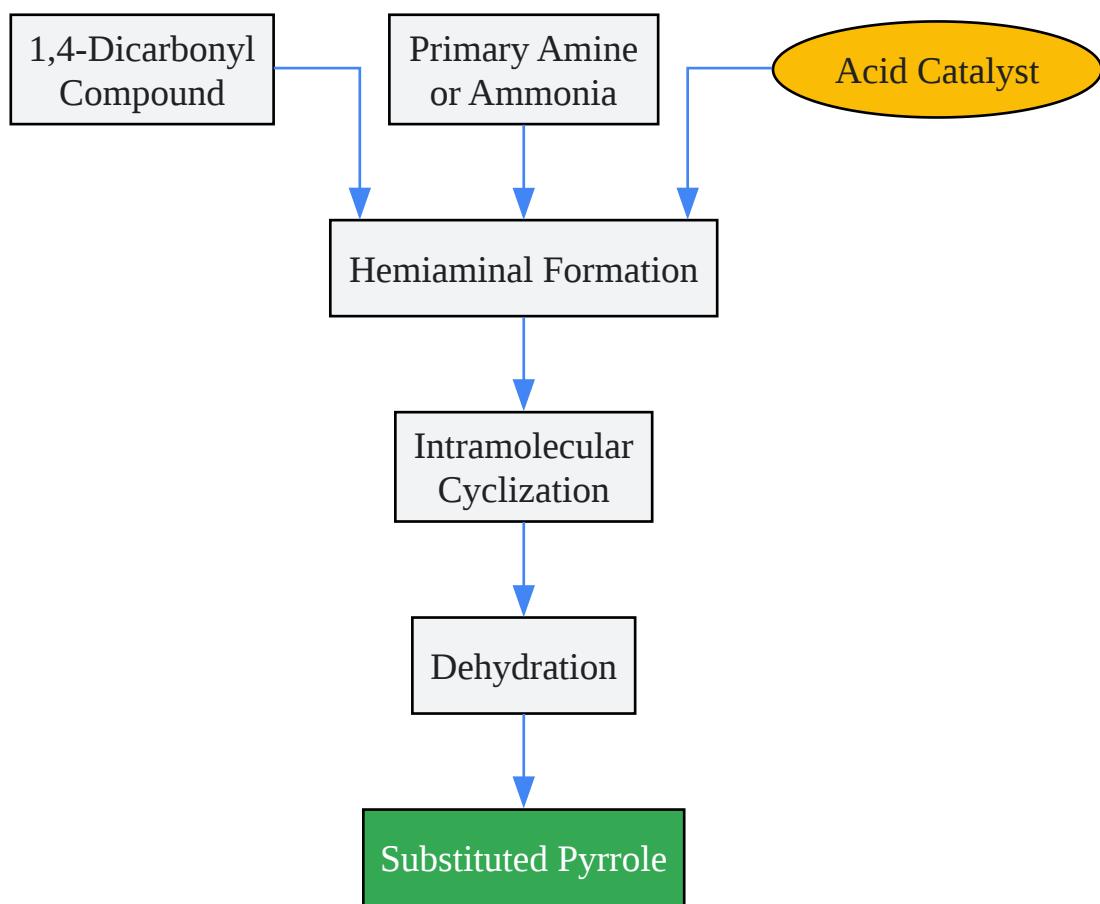

- Prochiral imine
- Enone
- Cinchona alkaloid-derived phase-transfer catalyst
- Appropriate solvent system
- Reagents for workup and purification (e.g., Boc-anhydride, ammonium chloride, triphenylsilane, $B(C_6F_5)_3$, TBAF)

General Procedure:

- The imine and enone are reacted in the presence of a suitable cinchona alkaloid-derived phase-transfer catalyst.^[6]
- The reaction is typically carried out in a biphasic solvent system at a controlled temperature.
- Upon completion, the reaction mixture is worked up. This may involve protection of the amine functionality (e.g., with Boc-anhydride) to facilitate purification.^[6]

- The crude product is purified using standard techniques such as column chromatography.
- The protecting group can be subsequently removed if the free amine is desired.

For the synthesis of related chiral 2,5-disubstituted pyrrolidines, the resulting γ -amino ketone can be further transformed through a one-pot reduction and cyclization protocol.[6]

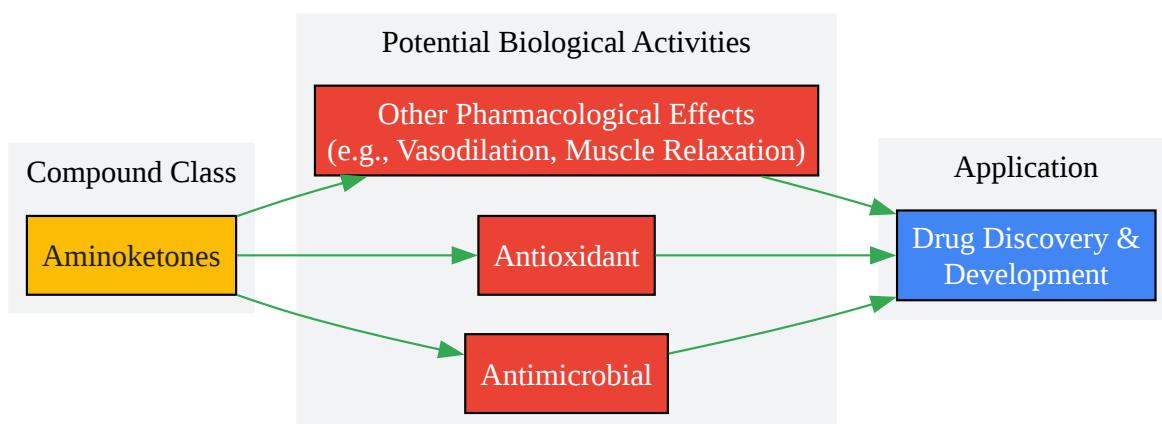

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of γ -amino ketones.

Paal-Knorr Synthesis

The Paal-Knorr synthesis is a classical and widely used method for the preparation of substituted pyrroles, furans, and thiophenes from 1,4-dicarbonyl compounds.^{[7][8]} **4-Aminopentan-2-one**, being a γ -amino ketone, is not a typical starting material for this reaction. The Paal-Knorr pyrrole synthesis involves the condensation of a 1,4-diketone with a primary amine or ammonia, usually under acidic conditions.^[9]

The mechanism proceeds via the formation of a hemiaminal, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrrole ring.^[9]


[Click to download full resolution via product page](#)

Caption: Mechanism of the Paal-Knorr pyrrole synthesis.

Biological Activity and Drug Development Potential

There is currently no specific information in the searched literature regarding the biological activity or any associated signaling pathways of **4-Aminopentan-2-one**. However, the broader class of aminoketones is recognized for its diverse biological activities and its presence in numerous natural products and pharmaceutical agents.[10][11] For instance, β -aminoketones are key structural motifs in drugs like tolperisone (a muscle relaxant) and oxyfedrine (a vasodilator).[10] α -Amino ketones are also found in various bioactive compounds.[12]

Research on the structurally related compound, 4-Aminopentan-2-ol, and its derivatives has indicated potential antimicrobial and antioxidant properties.[13] Some derivatives have shown effectiveness against Gram-positive bacteria, and others have displayed free radical scavenging capabilities.[13] This suggests that **4-Aminopentan-2-one** could serve as a valuable scaffold or intermediate in the synthesis of novel therapeutic agents. Further investigation into its biological profile is warranted.

[Click to download full resolution via product page](#)

Caption: Potential biological relevance of aminoketones in drug development.

Safety and Handling

Detailed GHS classification and pictograms for **4-Aminopentan-2-one** are not consistently available. However, as with any chemical, it should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and eye protection, should be worn.[5] Avoid contact with skin and eyes, and prevent inhalation or

ingestion.[\[5\]](#) In case of inhalation, move the individual to fresh air.[\[5\]](#) If breathing is difficult, administer oxygen.[\[5\]](#)

Table 2: Handling and Safety Information

Aspect	Recommendation	Reference
Ventilation	Use in a well-ventilated area.	[5]
PPE	Wear suitable protective clothing, gloves, and eye/face protection.	[5]
Handling	Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use non-sparking tools.	[5]
Storage	Store in a tightly closed container in a dry, cool, and well-ventilated place.	[5]
In case of Inhalation	Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek medical attention.	[5]

Conclusion

4-Aminopentan-2-one (CAS 19010-87-8) is a γ -amino ketone with potential as a building block in organic synthesis and drug discovery. While its physicochemical properties are partially documented, there is a notable lack of publicly available experimental data regarding its synthesis, spectroscopy, and biological activity. The information on related aminoketones and their derivatives suggests that further research into **4-Aminopentan-2-one** could unveil novel applications in medicinal chemistry. Researchers are encouraged to conduct further studies to fully characterize this compound and explore its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-aminopentan-2-one | 19010-87-8 | Buy Now [molport.com]
- 2. Convenient procedure for the reduction of β -enamino ketones: synthesis of γ -amino alcohols and tetrahydro-1,3-oxazines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. 4-Aminopentan-2-one | C5H11NO | CID 4861314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. Catalytic Asymmetric Synthesis of Chiral γ -Amino Ketones via Umpolung Reactions of Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 10. Recent progress in the chemistry of β -aminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Recent advances in the synthesis of α -amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02098B [pubs.rsc.org]
- 13. Buy 4-Aminopentan-2-ol | 13325-12-7 [smolecule.com]
- To cite this document: BenchChem. [Technical Guide: 4-Aminopentan-2-one (CAS 19010-87-8)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b096834#4-aminopentan-2-one-cas-number-19010-87-8-information]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com